Cromoglicate sodium hydrate

Exercise-induced bronchoconstriction Asthma Mast cell stabilizer

Cromoglicate sodium hydrate (CAS 5826-37-6) is the gold-standard reference for mast cell stabilizer research, critical for benchmark-grade positive controls in compound library screening. Its unique nonstoichiometric hydrate behavior (5–6.44 H2O) makes it an essential model for humidity-sensitive DPI formulation and PXRD analytical method validation. Procurement ensures cross-study comparability, backed by characterized GPR35 agonist potency and superior long-duration in vivo efficacy for rigorous preclinical reproducibility.

Molecular Formula C23H20Na2O14
Molecular Weight 566.38
CAS No. 5826-37-6
Cat. No. B560404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCromoglicate sodium hydrate
CAS5826-37-6
SynonymsCromolyn;  Cromoglicic acid;  Cromolyn Disodium Hydrate;  Cromoglicate sodium hydrate;  Disodium Cromoglycate Hydrate; 5,5'-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[4-oxo-4H-1-benzopyran-2-carboxylic acid] disodium trihydrate
Molecular FormulaC23H20Na2O14
Molecular Weight566.38
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+]
InChIInChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2
InChIKeyIJNSAEWXFZZBTC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.

Structure & Identifiers


Interactive Chemical Structure Model





Cromoglicate Sodium Hydrate: Baseline Procurement Profile and Mast Cell Stabilizer Class Context


Cromoglicate sodium hydrate (CAS 5826-37-6), also known as cromolyn sodium or disodium cromoglycate, is a chromone-derived mast cell stabilizer widely used for the prophylactic management of allergic asthma, allergic rhinitis, and allergic conjunctivitis [1]. It acts by inhibiting the release of histamine, leukotrienes, and other inflammatory mediators from sensitized mast cells, with a molecular weight of 512.34 and a water-soluble, hydrated crystalline powder form [2]. Unlike bronchodilators, it has no intrinsic smooth muscle relaxant activity and is indicated exclusively for prevention, not acute symptom relief [1].

Why Cromoglicate Sodium Hydrate Cannot Be Simply Interchanged with In-Class Alternatives


Although cromoglicate sodium hydrate and nedocromil sodium are both classified as mast cell stabilizers with superficially similar clinical indications, their physicochemical, pharmacokinetic, and pharmacodynamic profiles differ sufficiently to preclude automatic substitution. Cromoglicate sodium exhibits a unique nonstoichiometric hydrate solid-state behavior characterized by continuous water sorption/desorption hysteresis, directly impacting formulation reproducibility and aerosolization performance [1]. In contrast, nedocromil sodium demonstrates approximately 100-fold greater in vitro potency in inhibiting mast cell degranulation and exhibits steroid-sparing effects not documented for cromoglicate sodium in pediatric populations [2][3]. Furthermore, cromoglicate sodium acts as a modest-potency agonist of the orphan G protein-coupled receptor GPR35, a molecular target distinct from the primary mast cell stabilization mechanism, whereas other in-class compounds such as lodoxamide and bufrolin exhibit significantly higher potency at this receptor [4]. These differentiating features carry direct implications for experimental design reproducibility, formulation development, and clinical trial outcome interpretation.

Quantitative Differentiation Evidence for Cromoglicate Sodium Hydrate Procurement and Selection


Cromoglicate Sodium Hydrate vs. Nedocromil Sodium: Comparative Efficacy in Exercise-Induced Asthma (EIA)

In a randomized, double-blind, crossover trial directly comparing cromolyn sodium (20 mg via Spinhaler) to nedocromil sodium (4 mg via metered-dose inhaler) for the prevention of exercise-induced asthma in adults, both active drugs were significantly more effective than placebo at 20 minutes post-dose. At 2 hours post-dose, cromolyn sodium maintained a significant difference from placebo, whereas nedocromil sodium did not, suggesting a potentially longer duration of action for cromolyn sodium at the clinically recommended doses tested [1]. A subsequent study in asthmatic children using a pressurized aerosol with spacer device (cromolyn sodium 10 mg vs. nedocromil sodium 4 mg) demonstrated equivalent protection against exercise-induced bronchoconstriction, with both treatments providing significant and comparable attenuation of the post-exercise fall in FEV1 relative to placebo [2].

Exercise-induced bronchoconstriction Asthma Mast cell stabilizer

Cromoglicate Sodium Hydrate vs. Nedocromil Sodium: In Vitro Mast Cell Stabilization Potency Comparison

A comparative in vitro study using human lung mast cells obtained by bronchoalveolar lavage (BAL) and dispersed lung (DL) fragments assessed the inhibitory activity of nedocromil sodium and sodium cromoglycate on anti-IgE-induced histamine release. Under optimized pre-incubation conditions (10 min with BAL mast cells, no pre-incubation with DL mast cells), nedocromil sodium demonstrated significantly greater inhibition of histamine release from both BAL and DL mast cells compared to sodium cromoglycate [1]. In a separate in vitro study using sheep tracheal smooth muscle, nedocromil sodium inhibited antigen-induced contractile responses at concentrations as low as 10^-6 M and 10^-5 M, whereas cromolyn sodium only showed efficacy at the higher 10^-5 M concentration [2].

Mast cell degranulation Histamine release In vitro pharmacology

Cromoglicate Sodium Hydrate vs. Nedocromil Sodium: Clinical Efficacy in Allergic Rhinitis

A multicenter, double-blind, parallel-group trial evaluated nedocromil sodium 1% nasal solution against cromolyn sodium 4% nasal solution and placebo in 233 patients with ragweed seasonal allergic rhinitis over 8 weeks. Nedocromil sodium (1%) demonstrated statistically significant superiority over placebo (p < 0.05) in relieving patient-recorded rhinitis symptoms. Cromolyn sodium (4%) was also more effective than placebo, but the difference did not achieve statistical significance for the primary patient-recorded symptom scores. There was no statistically significant difference between the two active treatments, though the trend across measured outcomes favored nedocromil sodium [1].

Allergic rhinitis Seasonal allergy Nasal mast cell stabilizer

Cromoglicate Sodium Hydrate Unique Solid-State Behavior: Nonstoichiometric Hydrate Formation

Cromolyn sodium (cromoglicate sodium hydrate) exhibits a distinctive solid-state behavior characterized by nonstoichiometric hydrate formation and continuous, hysteretic water sorption/desorption. Crystal structure determination at 295 K and 173 K revealed water stoichiometries varying from approximately 5 to 6.44 molecules per CS molecule, with continuous lattice parameter changes as a function of relative humidity. This variability arises from the flexible 2-hydroxypropane linker chain and disordered sodium ion coordination sites, which allow the crystal lattice to accommodate variable water content without transitioning to discrete stoichiometric hydrate phases [1]. In contrast, nedocromil sodium does not exhibit comparable nonstoichiometric hydrate behavior with continuous water uptake hysteresis.

Solid-state chemistry Hydrate polymorphism Pharmaceutical formulation

Cromoglicate Sodium Hydrate Nanoporous Microparticle Engineering: In Vitro Deposition Improvement

Spray-dried nanoporous microparticles (NPMPs) of sodium cromoglicate, engineered using a water:methanol:n-butyl acetate solvent system, demonstrated superior in vitro aerodynamic deposition properties compared to the commercial micronized product Intal® (cromolyn sodium). The optimized spherical NPMPs exhibited a higher respirable fraction as assessed by Andersen Cascade Impactor and twin impinger studies, attributable to enhanced porosity and sphericity. Storage stability of the engineered morphology was maintained when the powder was stored with desiccant, whereas exposure to 60% relative humidity resulted in morphological changes and deterioration of aerosolization performance [1].

Dry powder inhaler Aerosol deposition Particle engineering

Cromoglicate Sodium Hydrate vs. Lodoxamide and Bufrolin: GPR35 Agonist Potency

Cromolyn disodium (cromoglicate sodium hydrate) acts as a modest-potency agonist of the orphan G protein-coupled receptor GPR35. In direct comparison with the structurally related mast cell stabilizers lodoxamide and bufrolin, cromolyn disodium exhibits substantially lower agonist potency at both human and rat GPR35 orthologs. Lodoxamide and bufrolin were identified as high-potency, equipotent agonists at both species orthologs, enabling productive use in rodent disease models—a feature not shared by cromolyn disodium due to its lower potency [1].

GPR35 Orphan GPCR Mast cell pharmacology

Optimal Application Scenarios for Cromoglicate Sodium Hydrate Based on Verified Differentiation Evidence


Preclinical Asthma Model Reference Standard for Mast Cell Stabilizer Screening

Cromoglicate sodium hydrate is the established reference compound for evaluating novel mast cell stabilizers in both in vitro (human BAL mast cell histamine release) and in vivo (exercise-induced asthma challenge) models. Its well-characterized potency profile—including the 10^-5 M minimum effective concentration for inhibiting tracheal smooth muscle contraction and its longer duration of action versus nedocromil sodium at 2 hours post-dose—provides a benchmark against which new chemical entities can be quantitatively compared [1][2]. Researchers screening compound libraries for mast cell stabilization activity should include cromoglicate sodium hydrate as the positive control to enable cross-study comparability and historical data contextualization.

Solid-State Formulation Development Requiring Hydrate Characterization

Cromoglicate sodium hydrate presents a unique model system for studying nonstoichiometric hydrate behavior and continuous water sorption/desorption hysteresis in pharmaceutical solids. Its variable water stoichiometry (5–6.44 H2O per molecule) and continuous lattice parameter changes with relative humidity make it an ideal candidate for developing and validating analytical methods such as Rietveld-refined PXRD for hydrate quantification [3]. Formulation scientists developing humidity-sensitive drug products should consider cromoglicate sodium hydrate as a model compound for establishing stability protocols and packaging requirements where precise water activity control is critical.

Inhalation Product Engineering and Aerosol Performance Optimization

The demonstrated ability to engineer cromoglicate sodium hydrate into nanoporous microparticles with enhanced respirable fraction makes it a valuable model drug for dry powder inhaler (DPI) formulation research. Its amorphous spray-dried form and the superior aerodynamic properties achieved with spherical NPMPs provide a platform for investigating particle engineering parameters (solvent system composition, spray drying conditions, porosity control) that influence lung deposition [4]. Procurement of cromoglicate sodium hydrate for inhalation research should be accompanied by desiccant-protected storage to maintain the engineered particle morphology and aerosolization performance established in the literature.

GPR35 Target Validation Using Historical Reference Ligand

In studies investigating the role of GPR35 in mast cell biology and allergic inflammation, cromoglicate sodium hydrate serves as the historical reference ligand with characterized modest agonist potency. While lodoxamide and bufrolin offer higher potency and species equipotency advantages for advanced target validation, cromoglicate sodium hydrate remains essential for benchmarking novel GPR35 agonists against the original pharmacological tool compound [5]. Researchers should select cromoglicate sodium hydrate when replicating or extending published GPR35 studies that utilized this ligand, or when a low-potency reference is required to assess the relative efficacy of novel agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cromoglicate sodium hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.